molecular formula C15H23Br B1181694 p-NO2-Bn-DOTA(B-199) CAS No. 116052-88-1

p-NO2-Bn-DOTA(B-199)

Cat. No. B1181694
CAS RN: 116052-88-1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-NO2-Bn-DOTA(B-199) is a novel organometallic compound with a wide range of applications in scientific research. It is a derivative of the molecule 1,4,7,10-tetraazacyclododecane-N,N’,N’’,N’’’-tetraacetic acid (DOTA) and contains a nitro group on the para position of the benzene ring. This compound has been used in a variety of research applications, including magnetic resonance imaging (MRI), radiopharmaceuticals, and chelation therapy.

Scientific Research Applications

Development of Gallium-Based Radiopharmaceuticals

A study conducted by Ferreira et al. (2010) compared different BFCs, including p-NO2-Bn-DOTA, for their efficiency in radiolabeling with gallium radioisotopes and their stability in vivo. The research demonstrated that while p-NO2-Bn-DOTA could be radiolabeled with gallium, it required more stringent conditions compared to other BFCs like p-NO2-Bn-PCTA and p-NO2-Bn-NOTA. Despite this, p-NO2-Bn-DOTA complexes exhibited intermediate stability, suggesting its potential use in developing gallium-based radiopharmaceuticals with adequate in vivo performance (Ferreira et al., 2010).

Lanthanide(III) Complex Stability

Another study focused on the stability of lanthanide(III) complexes with a p-NO2-benzyl substituted DOTA. The addition of the p-NO2-benzyl group was found to influence the conformation of the macrocyclic ring, thereby affecting the complex's stability. Despite a slight reduction in kinetic and thermodynamic stability compared to standard DOTA complexes, the study suggested that these complexes are still suitable for in vivo applications, highlighting their potential in creating stable radiopharmaceuticals (Woods et al., 2004).

Copper-64-Based Radiopharmaceuticals

Ferreira et al. (2008) evaluated novel BFCs, including p-NO2-Bn-DOTA, for the development of Cu-64-based radiopharmaceuticals. The study highlighted the superior reaction kinetics and in vivo stability of the novel BFCs compared to p-NO2-Bn-DOTA under various conditions, which is crucial for the effective development of targeted radiopharmaceuticals for cancer diagnosis and therapy (Ferreira et al., 2008).

Imaging Applications

Ferreira et al. (2010) also explored the utility of novel BFCs, including p-NO2-Bn-DOTA, for 64Cu radiolabeling of monoclonal antibodies for PET imaging. This research indicated that while p-NO2-Bn-DOTA conjugates were effective, novel BFCs might offer advantages in terms of radiolabeling efficiency and stability, which are critical for high-quality tumor imaging (Ferreira et al., 2010).

properties

{ "Design of the Synthesis Pathway": "The synthesis of p-NO2-Bn-DOTA(B-199) can be achieved through a multi-step process involving the protection and deprotection of functional groups, as well as coupling reactions.", "Starting Materials": [ "4-nitrobenzyl alcohol", "DOTA(B-199)", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)", "triethylamine (TEA)", "dimethylformamide (DMF)", "diisopropylethylamine (DIPEA)", "acetic anhydride", "pyridine", "p-toluenesulfonic acid monohydrate", "sodium hydroxide (NaOH)", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Protection of the hydroxyl group of 4-nitrobenzyl alcohol with acetic anhydride and pyridine to form p-NO2-Bn-OAc", "Deprotection of the carboxylic acid group of DOTA(B-199) with NaOH to form DOTA(B-199)-OH", "Coupling of p-NO2-Bn-OAc and DOTA(B-199)-OH using DCC and NHS in DMF with TEA as a catalyst to form p-NO2-Bn-DOTA(B-199)-NHS", "Addition of DIPEA to p-NO2-Bn-DOTA(B-199)-NHS in DMF to form p-NO2-Bn-DOTA(B-199)-DIPEA", "Protection of the amine group of p-NO2-Bn-DOTA(B-199)-DIPEA with acetic anhydride and pyridine to form p-NO2-Bn-DOTA(B-199)-Ac", "Deprotection of the nitro group of p-NO2-Bn-DOTA(B-199)-Ac with p-toluenesulfonic acid monohydrate in methanol and water to form the final product, p-NO2-Bn-DOTA(B-199)" ] }

CAS RN

116052-88-1

Product Name

p-NO2-Bn-DOTA(B-199)

Molecular Formula

C15H23Br

Molecular Weight

0

synonyms

p-NO2-Bn-DOTA(B-199)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.